2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, an oxoethyl group, and a methanoisoindolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the oxoethyl intermediate: This step involves the formation of an oxoethyl group through oxidation reactions.
Coupling of intermediates: The final step involves the coupling of the fluorophenyl and oxoethyl intermediates with the methanoisoindolyl group through esterification or amidation reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester bond can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate: This compound has a bromine atom instead of a fluorine atom on the phenyl ring.
2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylbenzoate: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H20FNO5 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylbenzoate |
InChI |
InChI=1S/C25H20FNO5/c1-13-2-3-17(25(31)32-12-20(28)14-6-8-18(26)9-7-14)11-19(13)27-23(29)21-15-4-5-16(10-15)22(21)24(27)30/h2-9,11,15-16,21-22H,10,12H2,1H3 |
InChI Key |
OCNJDACYHNDMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)F)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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